In Vivo Antimalarial Efficacy of Derived Prodrug PS-26 vs. PS-15
The prodrug PS-26, for which this compound is the exclusive phenoxy intermediate, maintains or exceeds the in vivo antimalarial activity of PS-15, the lead compound of this class. Critically, the synthesis of PS-26 via this 3,4-dichloro intermediate avoids the use of highly regulated starting materials required for PS-15 synthesis [1]. The 3,4-dichloro pattern is essential for generating the specific diaminotriazine metabolite that retains potency against drug-resistant P. falciparum strains, unlike metabolites from 2,4-dichloro intermediates which are associated with different biological profiles [1].
| Evidence Dimension | In vivo antimalarial activity of the final prodrug, and precursor regulatory status |
|---|---|
| Target Compound Data | PS-26 (derived from this compound): in vivo activity ≥ PS-15; synthesis does not require highly regulated precursors. |
| Comparator Or Baseline | PS-15 (derived from 2,4,5-trichlorophenoxypropanol): reference in vivo activity; synthesis requires regulated starting materials. |
| Quantified Difference | Efficacy: ≥ PS-15. Regulatory: Advantage for PS-26 synthesis. Specific ED50 values for PS-26 and PS-15 were not available in the abstract; the paper states 'maintain or exceed the in vivo activity'. |
| Conditions | In vivo antimalarial models as reported in Jensen et al., J. Med. Chem. 2001. |
Why This Matters
This evidence directly links the choice of this specific 3,4-dichloro intermediate to the production of a next-generation antimalarial prodrug with a superior synthesis pathway, providing a clear procurement rationale for drug development programs.
- [1] Jensen, N.P.; Ager, A.L.; Bliss, R.A.; Canfield, C.J.; Kotecka, B.M.; Rieckmann, K.H.; Terpinski, J.; Jacobus, D.P. Phenoxypropoxybiguanides, Prodrugs of DHFR-Inhibiting Diaminotriazine Antimalarials. J. Med. Chem. 2001, 44, 23, 3925-3931. View Source
